molecular formula C5H10O3 B14545044 2,3-Dihydroxy-3-methylbutanal CAS No. 61845-76-9

2,3-Dihydroxy-3-methylbutanal

Cat. No.: B14545044
CAS No.: 61845-76-9
M. Wt: 118.13 g/mol
InChI Key: YDXYYBJRCIQQSF-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-3-methylbutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of two hydroxyl groups and a methyl group attached to the butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-3-methylbutanal can be achieved through several methods. One common approach involves the oxidation of 2,3-Dihydroxy-3-methylbutanol. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3-Dihydroxy-3-methylbutanol using metal catalysts such as platinum or palladium. The reaction is carried out in a reactor under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-3-methylbutanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed:

Scientific Research Applications

2,3-Dihydroxy-3-methylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of flavoring agents and fragrances due to its unique aroma.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-3-methylbutanal involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing its reactivity and interactions .

Comparison with Similar Compounds

  • 2,3-Dihydroxy-3-methylbutanoic acid
  • 2,3-Dihydroxy-3-methylbutanol
  • 3-Hydroxy-2-methylbutanal

Comparison: 2,3-Dihydroxy-3-methylbutanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity compared to its analogs. For instance, 2,3-Dihydroxy-3-methylbutanoic acid has an additional carboxyl group, making it more acidic, while 2,3-Dihydroxy-3-methylbutanol lacks the aldehyde group, affecting its oxidation potential .

Properties

IUPAC Name

2,3-dihydroxy-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(2,8)4(7)3-6/h3-4,7-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXYYBJRCIQQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80813574
Record name 2,3-Dihydroxy-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80813574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61845-76-9
Record name 2,3-Dihydroxy-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80813574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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